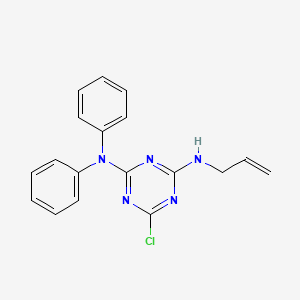
6-chloro-N,N-diphenyl-N'-(prop-2-en-1-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Allyl-6-chloro-N,N-diphenyl-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. This compound is characterized by the presence of an allyl group, a chlorine atom, and two phenyl groups attached to the triazine ring. The molecular formula of this compound is C18H16ClN5, and it has a molecular weight of 337.80 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Allyl-6-chloro-N,N-diphenyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in the presence of solvents such as 1,4-dioxane or 1,2-dichloroethane, and the reaction mixture is refluxed to achieve high yields . The general reaction scheme is as follows:
- Cyanuric chloride is reacted with diphenylamine to form 6-chloro-N,N-diphenyl-1,3,5-triazine-2,4-diamine.
- The resulting compound is then reacted with allylamine to introduce the allyl group, forming N’-Allyl-6-chloro-N,N-diphenyl-1,3,5-triazine-2,4-diamine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-Allyl-6-chloro-N,N-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by other nucleophiles.
Oxidation and reduction: The allyl group can undergo oxidation or reduction reactions.
Substitution reactions: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and alcohols can be used under reflux conditions in solvents like 1,4-dioxane or 1,2-dichloroethane.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Nucleophilic substitution: Substituted triazine derivatives.
Oxidation: Oxidized products of the allyl group.
Reduction: Reduced products of the allyl group.
Scientific Research Applications
N’-Allyl-6-chloro-N,N-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-Allyl-6-chloro-N,N-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine
- 6-Chloro-N,N’-cyclopropyl-1,3,5-triazine-2,4-diamine
- 6-Chloro-N,N-diphenyl-N’-p-tolyl-1,3,5-triazine-2,4-diamine
Uniqueness
N’-Allyl-6-chloro-N,N-diphenyl-1,3,5-triazine-2,4-diamine is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the allyl group with the triazine ring and phenyl groups makes this compound a valuable intermediate for the synthesis of various derivatives with diverse applications.
Properties
Molecular Formula |
C18H16ClN5 |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
6-chloro-2-N,2-N-diphenyl-4-N-prop-2-enyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H16ClN5/c1-2-13-20-17-21-16(19)22-18(23-17)24(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2,(H,20,21,22,23) |
InChI Key |
UFRABXPWGAAAQK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=NC(=N1)Cl)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















